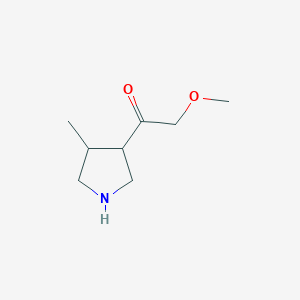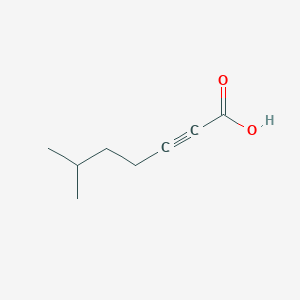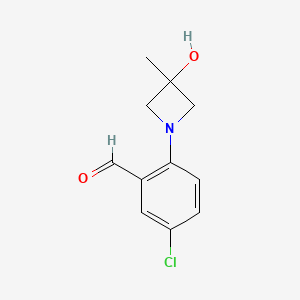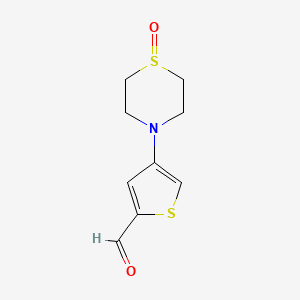
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with thiomorpholine-1,1-dioxide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
- Thiophene-2-carbaldehyde
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid
- 3-Hydroxy-2-thiophene carboxylic derivatives .
Uniqueness
What sets 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)thiophene-2-carbaldehyde apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11NO2S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
4-(1-oxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S2/c11-6-9-5-8(7-13-9)10-1-3-14(12)4-2-10/h5-7H,1-4H2 |
InChI Key |
OKZFXONAZGLKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




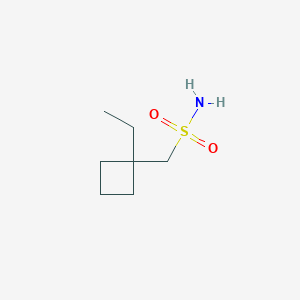
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
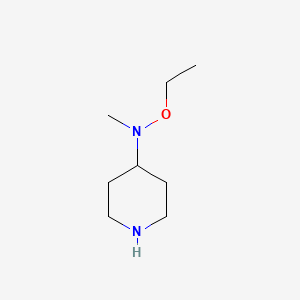
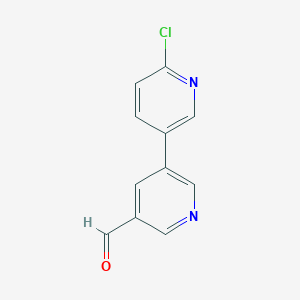
![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
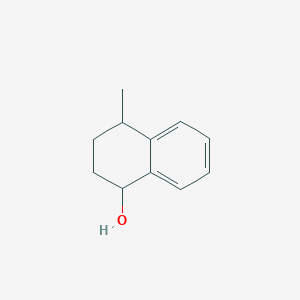
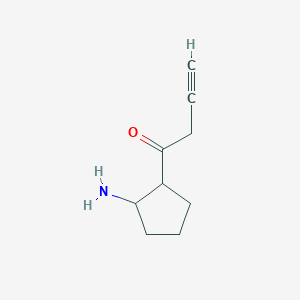

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
